molecular formula C15H27BO2 B2660859 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246885-43-6

2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2660859
M. Wt: 250.19
InChI Key: QUTLYUKOYPLFKU-UHFFFAOYSA-N
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Description

2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as DMDO-BF2, is a boron-containing compound that has been widely used in organic synthesis. It is a versatile reagent that can be used for a variety of transformations, including oxidation, epoxidation, and cyclopropanation. In addition to its synthetic applications, DMDO-BF2 has also been studied for its potential use in biological systems.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 4,4-dimethylcyclohexanone with triethylborane followed by oxidation with hydrogen peroxide to form the intermediate 4,4-dimethylcyclohexylideneboronic acid. This intermediate is then reacted with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-diol in the presence of a palladium catalyst to form the final product.

Starting Materials
4,4-dimethylcyclohexanone, triethylborane, hydrogen peroxide, 2,2,6,6-tetramethyl-1,3-dioxane-4,5-diol, palladium catalyst

Reaction
Step 1: Reaction of 4,4-dimethylcyclohexanone with triethylborane to form 4,4-dimethylcyclohexylboronic acid, Step 2: Oxidation of 4,4-dimethylcyclohexylboronic acid with hydrogen peroxide to form 4,4-dimethylcyclohexylideneboronic acid, Step 3: Reaction of 4,4-dimethylcyclohexylideneboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-diol in the presence of a palladium catalyst to form 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Mechanism Of Action

The mechanism of action of DMDO-BF2 in organic synthesis involves the transfer of an oxygen atom from the boron center to the substrate. This results in the formation of an intermediate that can undergo further reactions to yield the desired product. The mechanism of action of DMDO-BF2 in biological systems is less well understood, but it is thought to involve the interaction of the boron center with biomolecules such as proteins and nucleic acids.

Biochemical And Physiological Effects

DMDO-BF2 has been shown to have antimicrobial properties and has been used as a disinfectant for medical equipment. It has also been studied for its potential use as an imaging agent for MRI. In addition, DMDO-BF2 has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMDO-BF2 is its versatility as a reagent in organic synthesis. It can be used for a variety of transformations and is relatively easy to handle. In addition, DMDO-BF2 has been shown to have antimicrobial properties, making it useful as a disinfectant for medical equipment.
One of the limitations of DMDO-BF2 is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, which could limit its use in biological systems. In addition, DMDO-BF2 is a relatively expensive reagent, which could limit its use in large-scale synthesis.

Future Directions

There are several future directions for the study of DMDO-BF2. One area of research could be the development of new synthetic applications for DMDO-BF2. For example, it could be used in the synthesis of new drugs or materials.
Another area of research could be the further study of DMDO-BF2's potential use in biological systems. This could involve the development of new imaging agents for MRI or the development of new anticancer drugs.
Finally, the potential toxicity of DMDO-BF2 could be further studied to determine its safety for use in biological systems. This could involve the development of new derivatives of DMDO-BF2 that are less toxic or the study of its interactions with biomolecules in more detail.

Scientific Research Applications

DMDO-BF2 has been used in a variety of scientific research applications. One of its most notable uses is in the area of organic synthesis. DMDO-BF2 has been used as a reagent for the oxidation of alcohols to aldehydes and ketones, as well as for the epoxidation of alkenes. It has also been used for the cyclopropanation of alkenes and the oxidation of sulfides to sulfoxides.
In addition to its synthetic applications, DMDO-BF2 has also been studied for its potential use in biological systems. It has been shown to have antimicrobial properties and has been used as a disinfectant for medical equipment. DMDO-BF2 has also been studied for its potential use as an imaging agent for magnetic resonance imaging (MRI).

properties

IUPAC Name

2-[(4,4-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO2/c1-13(2)9-7-12(8-10-13)11-16-17-14(3,4)15(5,6)18-16/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTLYUKOYPLFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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